molecular formula C10H8N2 B13108147 1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine CAS No. 218443-74-4

1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine

Cat. No.: B13108147
CAS No.: 218443-74-4
M. Wt: 156.18 g/mol
InChI Key: WBUKMJWSHUYKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine involves several steps:

Chemical Reactions Analysis

1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the pyrrole or pyrazine rings.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of 1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways:

Comparison with Similar Compounds

1H-Cyclopenta[e]pyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

218443-74-4

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene

InChI

InChI=1S/C10H8N2/c1-4-9-10(5-1)12-6-2-3-8(12)7-11-9/h1-4,6-7H,5H2

InChI Key

WBUKMJWSHUYKQZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1N3C=CC=C3C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.